Tert-butyl N-buta-1,3-dienylcarbamate
Description
Chemical Name: Tert-butyl (E)-buta-1,3-dienylcarbamate CAS Number: 122690-65-7 Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol Structure: This compound features a tert-butyl carbamate group (-OC(O)NHR) attached to a conjugated 1,3-diene system (buta-1,3-dienyl). The diene moiety confers reactivity in cycloaddition reactions (e.g., Diels-Alder), while the tert-butyl carbamate group enhances steric protection and stability during synthetic processes .
Primarily used in organic synthesis, it serves as a precursor for pharmaceuticals, agrochemicals, and advanced intermediates. Its conjugated diene structure enables participation in pericyclic reactions, making it valuable in constructing cyclic frameworks .
Properties
CAS No. |
122690-65-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
tert-butyl N-buta-1,3-dienylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-7H,1H2,2-4H3,(H,10,11) |
InChI Key |
DKBQOIAVVRJJJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC=CC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC=C |
Synonyms |
Carbamic acid, 1,3-butadienyl-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share the tert-butyl carbamate backbone but differ in substituents and functional groups:
Reactivity and Stability
- This compound: Reactivity: The conjugated diene participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered rings. The carbamate group is stable under basic conditions but cleavable under acidic hydrolysis . Stability: Less prone to polymerization than isolated dienes due to steric protection from the tert-butyl group.
- tert-Butyl 3-phenylprop-2-ynylcarbamate: Reactivity: The terminal alkyne enables Sonogashira coupling and Huisgen cycloaddition (click chemistry). The phenyl group enhances aromatic interactions in target molecules. Stability: Alkynes are generally stable but require inert atmospheres to prevent oxidation.
- tert-Butyl 4-cyanocyclohex-3-enecarboxylate: Reactivity: The cyano group facilitates nucleophilic additions (e.g., Grignard reactions), while the cyclohexene ring can undergo hydrogenation. Stability: The ester group is hydrolyzable under acidic/basic conditions.
Physicochemical Properties
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